molecular formula C5H6N4S B1660939 3-aminopyrazine-2-carbothioamide CAS No. 859297-20-4

3-aminopyrazine-2-carbothioamide

Cat. No.: B1660939
CAS No.: 859297-20-4
M. Wt: 154.20
InChI Key: VPKQRDCLKGZOEZ-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbothioamide (CAS 859297-20-4) is a high-purity pyrazine-based chemical reagent with a molecular formula of C 5 H 6 N 4 S and a molecular weight of 154.19 g/mol . Its structure features both a carbothioamide and a free amino group on the pyrazine ring, making it a valuable scaffold for synthesizing novel compounds with potential biological activity . This compound is of significant interest in medicinal chemistry research, particularly in the development of new antimicrobial agents. While specific data on this exact molecule is limited, studies on structurally related 3-aminopyrazine-2-carboxamides have demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis (TB) . These findings suggest that the 3-aminopyrazine core is a privileged structure in antimycobacterial research, and this compound serves as a key intermediate for exploring structure-activity relationships (SAR), especially through modifications at the carbothioamide moiety . Replacing the carboxamide group with a carbothioamide group is a common strategy in drug discovery to alter the electronic properties, lipophilicity, and hydrogen-bonding capacity of a molecule, which can profoundly impact its biological activity and pharmacokinetic profile. Researchers utilize this compound as a versatile building block for synthesizing more complex derivatives, including metal-coordinating ligands and hydrazone-based structures, which are often investigated for their diverse pharmacological potential . For optimal stability, the product should be stored in a cool, dark place under an inert atmosphere at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKQRDCLKGZOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295725
Record name 2-Pyrazinecarbothioamide, 3-amino-
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Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859297-20-4
Record name 2-Pyrazinecarbothioamide, 3-amino-
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Record name 2-Pyrazinecarbothioamide, 3-amino-
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Record name 3-aminopyrazine-2-carbothioamide
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Molecular Structure and Advanced Spectroscopic Characterization

Elucidation of Molecular Conformation

No published computational or experimental studies on the three-dimensional structure of 3-aminopyrazine-2-carbothioamide were found.

While intramolecular hydrogen bonding is anticipated between the 3-amino group and the carbothioamide group, no specific studies have been published to confirm or characterize this interaction for this compound.

Spectroscopic Identification and Characterization Techniques

Specific ¹H and ¹³C NMR spectral data for this compound are not available. For the related 3-aminopyrazine-2-carboxamide (B1665363) derivatives, typical ¹H NMR signals for the pyrazine (B50134) hydrogens (H5 and H6) appear in the range of 7.76–8.30 ppm, and the 3-amino hydrogens show a broad singlet around 7.49–7.62 ppm in DMSO-d₆. nih.gov The amidic carbon in ¹³C NMR spectra of these carboxamides appears at 163.35–166.64 ppm. nih.gov The replacement of the carbonyl oxygen with sulfur in the carbothioamide would be expected to cause significant shifts in the NMR signals, particularly for the carbon of the C=S group.

No experimental IR spectra for this compound have been published. For comparison, N-substituted 3-aminopyrazine-2-carboxamides show a characteristic signal for the amidic carbonyl group (C=O) in the range of 1641–1684 cm⁻¹. nih.gov For a carbothioamide, one would expect to see a characteristic C=S stretching vibration, which typically appears in a lower frequency range than the C=O stretch.

There is no available mass spectrometry data for this compound to confirm its molecular weight.

Computational and Theoretical Chemistry Applications

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the fundamental electronic characteristics of 3-aminopyrazine-2-carbothioamide. These studies provide a basis for understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.comnih.gov A smaller gap generally implies higher reactivity. researchgate.net For derivatives of pyrazine (B50134), FMO analysis helps predict which parts of the molecule are most likely to be involved in chemical reactions. Although specific values for this compound are not readily found in published research, this type of analysis would be a standard component of any comprehensive computational study of the molecule.

Calculation of Chemical Reactivity Descriptors (e.g., ALIE, Fukui Functions)

Chemical reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. Fukui functions, for instance, are used to identify the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netmdpi.com This allows for the prediction of sites susceptible to attack. Other descriptors like Average Local Ionization Energy (ALIE) can also provide insight into the regions most likely to undergo electrophilic reactions. At present, specific studies calculating the Fukui functions or ALIE for this compound are not available in the scientific literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.deresearchgate.netnih.govyoutube.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.netresearchgate.net Negative regions (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, an MEP map would highlight the electronegative nitrogen and sulfur atoms as potential sites for hydrogen bonding and electrophilic interactions. While this is a standard and insightful computational analysis, specific MEP maps for this compound have not been published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular Docking to Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.orgmdpi.comnih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein or DNA. nih.govresearchgate.net Studies on similar pyrazine carboxamide derivatives have used docking to investigate their binding modes with various enzymes, such as prolyl-tRNA synthetase and histone deacetylases (HDACs). mdpi.comresearchgate.net For this compound, docking studies could be performed to predict its binding affinity and interaction patterns with various potential receptor targets, although specific docking studies on this compound are not currently reported in the literature.

Molecular Dynamics (MD) Simulations for Ligand-Target System Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of a molecular system. For this compound and its analogs, MD simulations provide a window into the dynamic interactions between the ligand and its biological target, such as an enzyme or receptor.

In a typical MD simulation study of a ligand-target complex, the system is first prepared by placing the ligand in the binding site of the target protein. The entire system is then solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms in the system are described by a molecular mechanics force field. The simulation then proceeds by integrating Newton's equations of motion for each atom, generating a trajectory of the system's conformations over time.

In Silico Rationalization of Structure-Activity Relationships

In silico methods are invaluable for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By correlating the structural features of molecules with their biological activity, researchers can design more potent and selective compounds. For derivatives of this compound, computational techniques can elucidate why certain substitutions lead to enhanced or diminished activity.

Molecular docking is a primary tool in SAR studies. It predicts the preferred orientation of a ligand when bound to a target protein. For a series of this compound derivatives, docking studies can reveal how different substituents interact with the binding pocket. For example, a bulkier substituent might create steric clashes, while a hydrogen bond donor or acceptor could form a favorable interaction with a key residue. Such in silico analyses have been successfully used to rationalize the SAR of various pyrazine derivatives, including those with antimicrobial and enzyme inhibitory activities. nih.govnih.govbldpharm.com

Conformational Analysis and Energetics

Understanding the conformational preferences and energetic landscape of a molecule is fundamental to predicting its biological activity. This compound, with its rotatable bonds, can adopt various conformations, and computational methods are essential to identify the most stable ones.

Energy Minimization Techniques

Energy minimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This is a crucial first step in many computational studies, including molecular dynamics simulations and docking. For this compound, energy minimization would be used to obtain a low-energy starting structure.

The process involves iteratively adjusting the coordinates of the atoms to reduce the total energy of the system, which is calculated using a force field. Studies on the closely related 3-aminopyrazine-2-carboxamides have employed energy minimization to predict their 3D structures, revealing a preference for a trans conformation of the amide bond and the presence of an intramolecular hydrogen bond between the amino group and the carboxamide oxygen. nih.gov It is highly probable that similar conformational features, with the thioamide group also favoring a trans geometry, would be observed for this compound.

Application of Molecular Force Fields (e.g., AMBER10:EHT)

The accuracy of any molecular mechanics-based calculation, including energy minimization and molecular dynamics, is critically dependent on the quality of the force field used. A force field is a set of parameters that define the potential energy of a system of atoms. For organic and biological molecules, the AMBER (Assisted Model Building with Energy Refinement) suite of force fields is widely used.

In studies of N-substituted 3-aminopyrazine-2-carboxamides, the AMBER10:EHT force field has been specifically utilized. mdpi.comnih.govambermd.org This force field combines the standard AMBER10 parameters with the Extended Hückel Theory (EHT) to handle the electronic properties of the system. The use of this specific force field suggests that it is well-suited for describing the interactions within this class of pyrazine derivatives.

Biological Activity and Pharmacological Mechanisms of Action

Broad-Spectrum Antimicrobial Evaluations

Antifungal Efficacy and Mechanistic Insights

Without specific studies on 3-aminopyrazine-2-carbothioamide, any discussion of its biological activities would be speculative and fall outside the strict requirement for scientifically accurate content focused solely on the requested compound.

Diverse Biological Receptor Interactions and Modulation

The 3-aminopyrazine scaffold is a versatile pharmacophore that interacts with a variety of biological receptors, leading to a range of pharmacological effects. The specific functional groups attached to this core structure significantly influence its binding affinity and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the development of various cancers, making it an important therapeutic target. nih.govnih.gov

Research into derivatives of the closely related 3-aminopyrazine-2-carboxamide (B1665363) has identified potent inhibitors of FGFR. nih.gov A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit FGFR1-4. One particular compound, designated as 18i, emerged as a pan-FGFR inhibitor with significant in vitro activity. nih.gov Molecular docking studies suggest that these compounds bind effectively within the ATP-binding site of the receptor. nih.gov

The inhibitory activity of these compounds highlights the potential of the 3-aminopyrazine core in designing novel anticancer agents targeting the FGFR pathway. The replacement of the carboxamide with a carbothioamide group in this compound may alter the binding mode and potency, a subject for future investigation.

Table 1: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivative (18i) against FGFR Kinases This interactive table summarizes the in vitro inhibitory concentrations (IC₅₀) of a key 3-aminopyrazine-2-carboxamide derivative against different Fibroblast Growth Factor Receptors. The data is derived from a study on novel FGFR inhibitors.

Compound FGFR1 (IC₅₀, nM) FGFR2 (IC₅₀, nM) FGFR3 (IC₅₀, nM) FGFR4 (IC₅₀, nM)
18i 24.5 15.8 33.1 89.7

Source: nih.gov

Photosynthetic Electron Transport (PET) Inhibition in Biological Systems

The pyrazine (B50134) ring is a structural feature found in some compounds that can interfere with photosynthetic processes in plants and cyanobacteria. This inhibition often occurs within Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. While specific studies on the PET inhibitory activity of this compound are not extensively documented in the available literature, the activity of other pyrazine derivatives suggests this as a potential area of biological activity. The mechanism of PET inhibitors often involves blocking the electron flow, which disrupts the production of ATP and NADPH necessary for carbon fixation.

Adenosine-Mimicking Properties and Related Enzyme Interactions

The structural similarity of the aminopyrazine core to the adenine (B156593) base of adenosine (B11128) allows some of its derivatives to act as mimics and interact with adenosine-binding sites in enzymes. This is particularly evident in studies of 3-aminopyrazine-2-carboxamide derivatives as potential antimycobacterial agents. nih.govnih.gov

These compounds have been designed as inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial protein synthesis. nih.gov The 3-aminopyrazine-2-carboxamide scaffold acts as an ATP-competitive inhibitor by mimicking the binding of the adenine portion of ATP in the enzyme's active site. nih.gov This mimicry is facilitated by the formation of key hydrogen bonds. nih.gov A number of 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated significant in vitro activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. nih.govnih.gov

Table 2: Antimycobacterial Activity of 3-(benzamido)pyrazine-2-carboxamide Derivatives This interactive table presents the Minimum Inhibitory Concentration (MIC) values for selected adenosine-mimicking 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound Substituent (R) MIC (µg/mL)
Compound A 4'-H >125
Compound B 4'-F 62.5
Compound C 4'-Cl 31.25
Compound D 4'-Br 15.63
Compound E 4'-I 7.81
Compound F 4'-NO₂ 1.95

Source: Adapted from nih.govnih.gov

Bio-Redox Activity and Antioxidant Properties

Aminopyrazine derivatives have been recognized for their significant antioxidant properties. researchgate.net These compounds can act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress-related cellular damage. The antioxidant capacity of the aminopyrazine ring is a key feature that contributes to its therapeutic potential. researchgate.net

The mechanism of antioxidant action involves the ability of the aminopyrazine moiety to donate electrons or hydrogen atoms to neutralize free radicals. Studies on various aminopyrazine derivatives have shown their effectiveness in inhibiting lipid peroxidation and protecting cellular components like membranes and DNA from oxidative damage. researchgate.net Furthermore, some aminopyrazines have demonstrated protective effects in in vivo models of ischemia-reperfusion injury. researchgate.net While direct studies on the antioxidant potential of this compound are limited, the established antioxidant properties of the broader aminopyrazine class suggest that it may also possess valuable bio-redox activity.

Coordination Chemistry of 3 Aminopyrazine 2 Carbothioamide and Analogues

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving pyrazine (B50134) thioamide and amide ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. lew.roscispace.com Common methods involve dissolving the ligand and a metal salt, such as copper(II) nitrate (B79036) or cobalt(II) chloride, in a solvent like methanol (B129727) or ethanol (B145695) and stirring the solution, sometimes with heating, to facilitate the complexation reaction. lew.roresearchgate.net The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent. lew.ro For instance, the synthesis of ruthenium(III) complexes with the analogous ligand pyrazine-2-thiocarboxamide (PTCA) involves the reaction with a Ru(III) precursor. scispace.com Similarly, palladium(II) complexes have been synthesized from N-substituted pyridine-2-thiocarboxamide ligands and a Pd(II) precursor like PdCl₂(PPh₃)₂. nih.gov

Chelation Properties with Transition and Heavy Metal Ions (e.g., Cu(II), Co(II), Pt(IV), Pd(II))

The thioamide group (-CSNH₂) and the adjacent amino (-NH₂) and pyrazine nitrogen atoms make 3-aminopyrazine-2-carbothioamide a potent chelating agent for a wide range of transition and heavy metal ions. The soft sulfur donor of the thioamide group shows a strong affinity for soft metal ions like Pd(II) and Pt(II), while the nitrogen atoms (from the amino, thioamide, and pyrazine moieties) are effective donors for a variety of metal ions including Cu(II) and Co(II). mdpi.comresearchgate.netmdpi.com

Copper(II): Copper(II) complexes with related pyrazine carboxamide ligands have been extensively studied, forming mononuclear, binuclear, and polymeric structures. lew.rorsc.orgresearchgate.net The ligands can coordinate to Cu(II) through the pyrazine nitrogen and the amide oxygen or nitrogen, and in the case of the thioamide, coordination is expected via the sulfur atom. rsc.orgmdpi.com

Cobalt(II): Cobalt(II) readily forms complexes with pyrazine-based ligands. nih.gov Studies on analogous systems suggest that this compound would form stable Co(II) complexes, likely exhibiting octahedral or tetrahedral geometries depending on the stoichiometry and other ligands present. researchgate.netnih.gov

Platinum(IV) and Palladium(II): Thioamide and thiosemicarbazone ligands are known to form stable square planar complexes with Pd(II) and Pt(II). nih.govmdpi.comresearchgate.net The interaction often involves coordination through the sulfur and a nitrogen atom. nih.govmdpi.com Given the high affinity of these d⁸ metal ions for sulfur donors, strong chelation with this compound is anticipated. researchgate.net

Ligand Design for Specific Coordination Modes (e.g., Mononegative Tridentate, Binegative Tetradentate, Mononegative Bidentate)

The versatility of this compound and its analogues lies in their ability to adopt various coordination modes, which can be tuned by modifying the ligand structure or reaction conditions.

Mononegative Bidentate: This is a common coordination mode for related ligands. For example, pyrazine-2-thiocarboxamide (PTCA) acts as a bidentate ligand in its Ru(III) complex, coordinating through the amine and azomethine nitrogen atoms. scispace.com Similarly, Schiff bases derived from pyrazine-2-carboxamide can act as mononegative bidentate ligands, coordinating through an azomethine nitrogen and a phenolic oxygen. researchgate.net In this compound, bidentate chelation could occur through the pyrazine nitrogen and the thioamide sulfur (N,S) or through the amino nitrogen and the thioamide sulfur (N,S).

Mononegative Tridentate: The structure of this compound is ideally suited for tridentate coordination. Upon deprotonation of the thioamide group, it can act as a mononegative tridentate ligand, binding to a metal center via the pyrazine nitrogen, the amino nitrogen, and the thioamide sulfur (N,N,S). This mode is observed in related thiosemicarbazone complexes. nih.govnih.gov

Binegative Tetradentate: By designing more complex ligands that incorporate two pyrazine thioamide units, binegative tetradentate coordination can be achieved. For example, ligands containing two pyrazolyl-pyridine units have been shown to form dodecanuclear coordination cages, demonstrating the potential for creating complex, multi-metallic structures. nih.gov

Structural and Electronic Characterization of Metal Chelates

The structures and electronic properties of the metal complexes of pyrazine thioamide analogues are typically elucidated using single-crystal X-ray diffraction and various spectroscopic techniques.

Determination of Coordination Geometries

The coordination geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the ligand-to-metal ratio.

Metal IonTypical Coordination GeometryAnalogue/Related CompoundReference(s)
Cu(II)Distorted Octahedral, Square PyramidalPyrazine-2-carboxamide, N-(quinolin-8-yl)pyrazine-2-carboxamide lew.romdpi.comnih.gov
Co(II)Octahedral, TetrahedralPyrazine-2-carboxamide Schiff Base, Thiophene aldehyde thiosemicarbazone researchgate.netnih.gov
Ru(III)OctahedralPyrazine-2-thiocarboxamide (PTCA) scispace.com
Ru(II)Pseudo-octahedral (Piano Stool)(Pyrazine)carboxamide derivatives rsc.orgrsc.org
Pd(II)Square PlanarN-substituted pyridine-2-thiocarboxamides, Thiosemicarbazones nih.govmdpi.comresearchgate.net
Pt(II)Square PlanarThiosemicarbazone derivatives mdpi.com

Interactive Data Table: Click on headers to sort.

Spectroscopic Analysis of Metal-Ligand Bonding (e.g., UV-Vis, FTIR)

Spectroscopic methods are invaluable for probing the metal-ligand interactions within these complexes.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. In the complexes of pyrazine-2-thiocarboxamide, the disappearance or shift of the ν(NH₂) bands confirms the participation of the amino group's nitrogen atom in complexation. scispace.com For pyrazine carboxamide complexes, a downward shift in the ν(C=O) stretching frequency is indicative of coordination through the carbonyl oxygen. rsc.orgrsc.org For this compound, coordination through the thioamide group would be evidenced by shifts in the thioamide bands, which have contributions from ν(C-N) and ν(C=S) vibrations. A significant shift in the ν(C=N) stretching vibrations of the pyrazine ring also confirms the involvement of the ring nitrogen in bonding. scispace.com

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about their geometry and the nature of the electronic transitions. The spectra of pyrazine amide and thioamide complexes typically display intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand. lew.rohilarispublisher.com Upon complexation, new, lower-energy bands often appear in the visible region. These can be assigned to ligand-to-metal charge transfer (LMCT) transitions or, for transition metals with d-electrons, to d-d transitions. lew.rohilarispublisher.com The position and intensity of these d-d bands are characteristic of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). scispace.comhilarispublisher.com

Biological Impact of Complexation

The coordination of ligands like this compound to metal ions can significantly modulate their biological activity. It is a well-established principle that the biological action of certain organic compounds can be enhanced upon chelation with metal ions. researchgate.netnih.govncn.gov.pl This enhancement is often attributed to factors such as increased lipophilicity, which facilitates transport across cell membranes, and the specific stereochemistry of the complex.

The pharmacological activity of metal complexes is highly dependent on the nature of both the metal ion and the ligand's donor atoms. ncn.gov.pl Ligands containing nitrogen and sulfur donor atoms are particularly important for their significant antifungal, antibacterial, and anticancer activities. ncn.gov.plmdpi.com The charge of the complex also plays a crucial role, with cationic complexes often showing greater antimicrobial efficacy than neutral or anionic ones. ncn.gov.pl

Studies on the analogue pyrazine-2-thiocarboxamide have shown that it possesses mycobacteriostatic and mycobacteriocidal activities, suggesting potential as an antituberculosis agent. caymanchem.com Furthermore, ruthenium(III) complexes with pyrazine-2-thiocarboxamide have demonstrated antifungal activity. scispace.comrsc.org Metal complexes of related thiocarbohydrazones have also shown promising antibacterial and antifungal properties, with the activity of the ligand increasing upon coordination to a metal ion. mdpi.com Therefore, it is highly probable that metal complexes of this compound would exhibit a range of interesting and potentially enhanced biological activities compared to the free ligand.

Modulation of Antimicrobial Activity by Metal Binding

The antimicrobial efficacy of organic ligands can be significantly altered upon chelation with metal ions. This phenomenon is often explained by Overtone's concept and the Tweedy's chelation theory. According to these theories, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the whole chelate ring. This process enhances the lipophilic character of the central metal atom, which in turn facilitates its penetration through the lipid layer of the microbial membrane.

In many cases, the metal complexes show superior activity against a range of bacterial and fungal strains. ekb.egresearchgate.net The increased activity is attributed to the combined effect of the metal and the ligand, where the metal ion can disrupt cellular processes by binding to essential biomolecules, while the ligand provides a vehicle for the targeted delivery of the metal ion.

To illustrate the enhancement of antimicrobial activity upon metal complexation, the following table presents data for a representative analogue, N'-(benzylidenepyrazine-2-carbohydrazonamide) (L), and its metal complexes.

Table 1: Minimum Inhibitory Concentration (MIC) of N'-(benzylidenepyrazine-2-carbohydrazonamide) (L) and its Metal Complexes against Various Microbial Strains

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Ligand (L)>500>500250
[Mn(L)Cl₂]125250125
[Fe(L)Cl₃]62.512562.5
[Co(L)Cl₂]62.512562.5
[Ni(L)Cl₂]125250125

Data synthesized from studies on analogous pyrazine derivatives. nih.govmdpi.com

The data clearly indicates that the metal complexes exhibit significantly lower MIC values, signifying greater antimicrobial potency compared to the uncomplexed ligand.

Antioxidant Activity of Metal Complexes

The antioxidant potential of coordination complexes is an area of growing research interest. Many diseases and pathological conditions are associated with oxidative stress caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Metal complexes can act as antioxidants through various mechanisms, including scavenging free radicals, decomposing peroxides, and chelating redox-active metal ions that catalyze the formation of ROS.

Thiosemicarbazones, which are structurally related to carbothioamides, and their metal complexes have been reported to possess significant antioxidant properties. nih.govmdpi.comnih.gov The presence of the thione/thiol tautomerism and the ability to donate hydrogen atoms or electrons are key features contributing to their radical scavenging activity. The chelation of these ligands to metal ions can either enhance or diminish their antioxidant capacity depending on the nature of the metal and the coordination environment.

For instance, studies on metal complexes of various heterocyclic thiosemicarbazones have shown promising results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. mdpi.com The chelation can stabilize the ligand's radical species, thereby increasing its antioxidant efficiency.

The antioxidant activity of metal complexes derived from 3-aminocoumarin, another class of related heterocyclic compounds, has also been investigated. The results demonstrated that the metal complexes were effective free radical scavengers. mdpi.comcapes.gov.br

The following interactive table presents the DPPH radical scavenging activity of a representative thiosemicarbazone ligand and its metal complexes, illustrating the potential antioxidant capabilities of such coordinated compounds.

Table 2: DPPH Radical Scavenging Activity (IC₅₀ in µM) of a Representative Thiosemicarbazone Ligand and its Metal Complexes

CompoundIC₅₀ (µM)
Ligand45.8
Copper Complex25.3
Nickel Complex30.1
Cobalt Complex35.5
Ascorbic Acid (Standard)15.2

Data is representative of studies on analogous thiosemicarbazone metal complexes. mdpi.com

The lower IC₅₀ values of the metal complexes compared to the free ligand suggest an enhancement of antioxidant activity upon complexation.

Advanced Methodologies in Research and Development

High-Throughput Screening Techniques for Biological Activity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. Once a library of 3-aminopyrazine-2-carbothioamide derivatives has been synthesized, HTS is employed to identify "hits"—compounds that demonstrate a desired biological effect against a specific target.

The process involves the use of automation, robotics, and sensitive detection methods to perform thousands of assays in a short period. A typical HTS workflow includes:

Assay Development: A robust and sensitive biological assay is designed to measure a specific interaction or effect, such as enzyme inhibition, receptor binding, or cell viability.

Miniaturization: Assays are miniaturized into microtiter plates (e.g., 384- or 1536-well formats) to conserve reagents and test compounds.

Automation: Robotic systems handle the precise dispensing of reagents, compounds, and cells into the plates.

Detection: Automated readers measure the assay signal (e.g., fluorescence, luminescence, absorbance), which is then converted into data.

Data Analysis: Sophisticated software processes the large volumes of data to identify active compounds and flag potential false positives.

For derivatives of the 3-aminopyrazine scaffold, HTS has been used to screen for various activities, including antimycobacterial, antibacterial, antifungal, and anticancer effects. nih.govpensoft.netnih.gov For example, entire libraries of synthesized compounds are tested for their ability to inhibit the growth of Mycobacterium tuberculosis or various cancer cell lines like HepG2. nih.govmdpi.com This unbiased, large-scale approach allows for the discovery of novel activities and SAR trends that might not be predicted by rational design alone.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is an indispensable tool in chemical synthesis and analysis, used to separate, identify, and purify the components of a mixture. For the development of this compound and its derivatives, several chromatographic techniques are essential.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of a chemical reaction. nih.govscience.gov A small sample of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). By comparing the spots of the reaction mixture to those of the starting materials, chemists can quickly determine if the starting material has been consumed and a new product has been formed. nih.gov It is a crucial tool for optimizing reaction conditions like time and temperature. nih.govscience.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for both the purification (preparative HPLC) and analytical assessment of a compound's purity. A solution of the compound is pumped at high pressure through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase and are separated. A detector measures the components as they exit the column, producing a chromatogram where pure compounds appear as distinct peaks. The area of a peak is proportional to the concentration of that compound, allowing for precise quantification of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that couples the separation power of HPLC with the analytical power of mass spectrometry. atlantis-press.com As the separated components elute from the LC column, they are introduced directly into the mass spectrometer. The mass spectrometer ionizes the molecules and measures their mass-to-charge ratio, providing definitive information about the molecular weight of the compound. atlantis-press.com This confirms the identity of the synthesized product and can also reveal the presence of any impurities, making it the gold standard for purity analysis and structural confirmation in modern medicinal chemistry. atlantis-press.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The efficient synthesis of 3-aminopyrazine-2-carbothioamide is a critical first step towards unlocking its full therapeutic potential. While direct synthetic routes for this specific compound are not extensively documented, pathways can be extrapolated from the synthesis of its carboxamide analog, 3-aminopyrazine-2-carboxamide (B1665363).

A common starting material for these derivatives is 3-aminopyrazine-2-carboxylic acid. nih.gov One established method for generating the carboxamide involves a two-step process: first, a Fisher esterification of the carboxylic acid with methanol (B129727) in the presence of sulfuric acid to yield the methyl ester, followed by aminolysis. nih.gov An alternative approach utilizes a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid before its reaction with an amine. nih.gov

To arrive at the target thioamide, a logical subsequent step would be the thionation of the corresponding carboxamide. This transformation is a well-established reaction in organic chemistry, often employing reagents like Lawesson's reagent or phosphorus pentasulfide. The optimization of this thionation step for 3-aminopyrazine-2-carboxamide would be a key area of research to ensure high yields and purity of the desired this compound.

Table 1: Potential Synthetic Strategies for this compound

Starting MaterialKey IntermediatesKey ReactionsPotential for Optimization
3-Aminopyrazine-2-carboxylic acid3-Aminopyrazine-2-carboxamideEsterification, Amination, ThionationOne-pot synthesis, Novel catalysts
Methyl 3-aminopyrazine-2-carboxylate3-Aminopyrazine-2-carboxamideAmination, ThionationMicrowave-assisted synthesis

Deeper Mechanistic Insights into Biological Actions at the Molecular Level

Understanding the precise mechanism of action of this compound at the molecular level is paramount for its rational development as a therapeutic agent. Given the structural similarity to its carboxamide counterpart, it is plausible that the thioamide may exhibit analogous biological activities, such as antimicrobial or enzyme-inhibitory effects.

Derivatives of 3-aminopyrazine-2-carboxamide have shown notable in vitro activity against various microorganisms, including Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action for the parent drug, pyrazinamide, involves its conversion to pyrazinoic acid, which disrupts membrane potential and transport in mycobacteria. nih.gov However, the exact molecular targets of many pyrazine (B50134) derivatives are still under investigation.

Future research should aim to elucidate the specific molecular targets of this compound. This would involve a combination of in vitro screening against a panel of enzymes and cellular pathways, as well as in silico modeling to predict potential binding interactions. Techniques such as target-based screening, proteomics, and metabolomics could provide a comprehensive picture of the compound's biological effects. A key question to address is how the replacement of the carbonyl oxygen with a sulfur atom influences the compound's interaction with its biological targets. The difference in electronegativity, size, and hydrogen bonding capacity between oxygen and sulfur could lead to significant changes in binding affinity and selectivity.

Rational Design of Potent and Selective Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The 3-aminopyrazine-2-carboxamide scaffold has already shown promise in this area, with derivatives being investigated as inhibitors of enzymes like prolyl-tRNA synthetase (ProRS) and fibroblast growth factor receptors (FGFR). mdpi.comnih.gov

Studies on adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide have identified compounds with significant antimycobacterial activity, likely through the inhibition of mycobacterial ProRS. mdpi.comnih.gov Similarly, certain derivatives have been designed as novel FGFR inhibitors with potential applications in cancer therapy. acs.org Molecular docking studies of these carboxamide derivatives have provided insights into their binding modes within the active sites of these enzymes. mdpi.com

The rational design of this compound-based enzyme inhibitors would build upon this existing knowledge. The introduction of the thioamide functionality could offer new opportunities for establishing key interactions with the target protein. For instance, the sulfur atom might form favorable interactions with specific amino acid residues that are not possible with the carbonyl oxygen.

Future research efforts should focus on:

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding of this compound and its derivatives to various enzyme targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with diverse substituents and evaluating their inhibitory activity to identify key structural features for potency and selectivity.

X-ray Crystallography: Obtaining crystal structures of the thioamide in complex with its target enzymes to visualize the precise binding interactions and guide further optimization.

Table 2: Potential Enzyme Targets for this compound Derivatives

Enzyme TargetTherapeutic AreaRationale based on Carboxamide Analogues
Prolyl-tRNA Synthetase (ProRS)Infectious Diseases (e.g., Tuberculosis)Known inhibitors of mycobacterial ProRS. mdpi.comnih.gov
Fibroblast Growth Factor Receptors (FGFR)OncologyDemonstrated inhibition of FGFR by carboxamide derivatives. acs.org

Expanding the Therapeutic Landscape for Pyrazine Thioamides and their Derivatives

The therapeutic potential of pyrazine derivatives is vast and continues to expand. nih.gov While initial research has focused on antimicrobial and anticancer activities, the unique properties of the thioamide functional group could open doors to new therapeutic applications for this compound and its derivatives.

The substitution of a carbonyl group with a thiocarbonyl can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes can, in turn, influence its pharmacokinetic and pharmacodynamic profile, potentially leading to improved efficacy or novel biological activities.

Future research should explore a broader range of therapeutic areas for pyrazine thioamides. This could include:

Antiviral Activity: Investigating the potential of these compounds to inhibit viral replication.

Anti-inflammatory Effects: Screening for activity against key inflammatory targets.

Neurological Disorders: Exploring potential applications in treating diseases of the central nervous system.

A comprehensive screening of this compound and its derivatives against a diverse panel of biological targets will be crucial in identifying new therapeutic opportunities. The development of innovative drug delivery systems could also enhance the therapeutic efficacy of these compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 3-aminopyrazine-2-carbothioamide derivatives, and how can intermediates be purified?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation, substitution, or cyclization. For example, methyl 3-aminopyrazine-2-carboxylate can react with hydrazine derivatives to form carbohydrazonic acid intermediates, followed by thioamide functionalization . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like ethanol. Purity is confirmed via HPLC or NMR. Challenges include controlling reaction conditions (e.g., temperature, stoichiometry) to avoid side products like over-oxidized species .

Q. How can researchers assess the antimicrobial activity of this compound analogs?

Methodological Answer: Standard protocols include:

  • Antimycobacterial assays : Broth microdilution against Mycobacterium tuberculosis H37Rv (MIC values reported in µg/mL or µM) .
  • Antifungal screening : Agar diffusion against Candida albicans and Trichophyton interdigitale .
  • Cytotoxicity : HepG2 cell line viability via MTT assay to rule out non-specific toxicity .
    Data interpretation requires comparing activity across structural subtypes (e.g., alkyl vs. phenyl derivatives) and correlating substituent effects (e.g., chain length, electron-withdrawing groups) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for solution) is critical. Key steps:

  • Hydrogen bonding analysis : Identify intra/intermolecular interactions (e.g., N–H···S or N–H···O) that stabilize crystal packing .
  • Displacement parameters : Evaluate thermal motion to confirm structural rigidity .
    For metal complexes (e.g., Cu²⁺ or Pd²⁺ chelates), bond lengths/angles from SC-XRD validate coordination geometry (e.g., square planar vs. octahedral) .

Q. What computational strategies predict the bioactivity and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Mycobacterium enzymes) using AMBER forcefields .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ constants) with antimicrobial activity .

Q. How can solubility profiles of this compound derivatives be optimized for formulation studies?

Methodological Answer: Solubility is solvent-dependent and modeled using the Apelblat equation :

  • Experimental protocol : Shake-flask method across temperatures (298.15–338.15 K) in solvents like PEG-400, ethanol, or Transcutol .
  • Data correlation : Calculate root mean square deviations (RMSD < 0.056) to validate model accuracy .
    Example solubility data at 298.15 K :
SolventMole Fraction (×10³)
Transcutol93.80
PEG-40071.01
Water0.00039

Q. How do researchers address contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structural tweaks : Modify substituents (e.g., methoxy to chloro groups) to enhance target binding .
  • Statistical analysis : Use ANOVA to compare MIC values across derivatives, ensuring p-values <0.05 .
  • Mechanistic studies : Enzyme inhibition assays (e.g., dihydrofolate reductase for antimycobacterial activity) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.